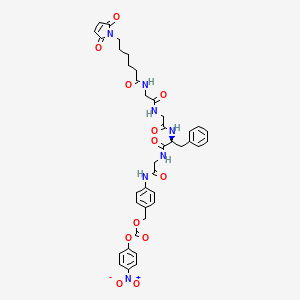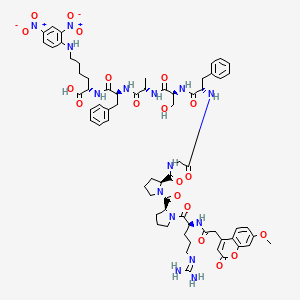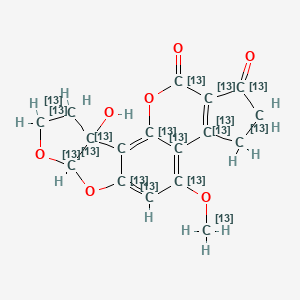
Antiarrhythmic agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiarrhythmic Agent-1 is a compound used in the treatment of cardiac arrhythmias, which are irregular heartbeats that can lead to severe health complications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiarrhythmic Agent-1 involves several steps, typically starting with the preparation of a key intermediate through a series of chemical reactions. These reactions often include nucleophilic substitution, reduction, and cyclization processes. The specific reagents and conditions used can vary, but common reagents include sodium hydride, lithium aluminum hydride, and various organic solvents .
Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Antiarrhythmic Agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of cellular electrophysiology to understand the effects of ion channel modulation.
Medicine: Investigated for its potential to treat various types of cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Wirkmechanismus
The mechanism of action of Antiarrhythmic Agent-1 involves the inhibition of specific ion channels in the heart, particularly sodium and potassium channels. By blocking these channels, the compound reduces the excitability of cardiac cells, thereby stabilizing the heart’s electrical activity and preventing arrhythmias. The molecular targets include the sodium channel protein SCN5A and various potassium channel subunits .
Vergleich Mit ähnlichen Verbindungen
Antiarrhythmic Agent-1 can be compared to other antiarrhythmic drugs such as amiodarone, sotalol, and flecainide. While all these compounds share a common goal of treating arrhythmias, they differ in their specific mechanisms of action and side effect profiles. For example:
Amiodarone: Affects multiple ion channels (sodium, potassium, and calcium) and has a broad spectrum of activity but can cause significant side effects like thyroid dysfunction and pulmonary toxicity.
Sotalol: Primarily a potassium channel blocker with additional beta-blocking activity, used for both atrial and ventricular arrhythmias.
Eigenschaften
Molekularformel |
C25H27N3O4S |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H27N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,27H,4,6,8-11,13,15H2,1H3/t21-/m1/s1 |
InChI-Schlüssel |
IQLSBKXSEGGVPO-OAQYLSRUSA-N |
Isomerische SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |
Kanonische SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


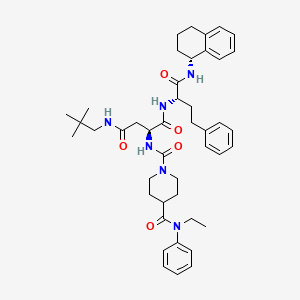
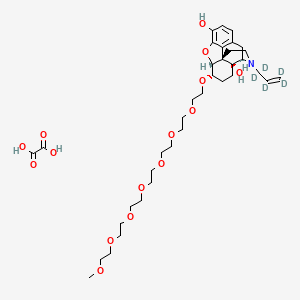
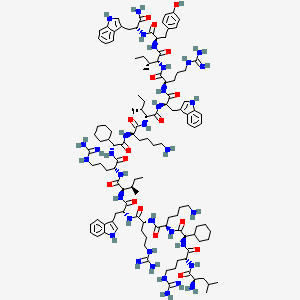
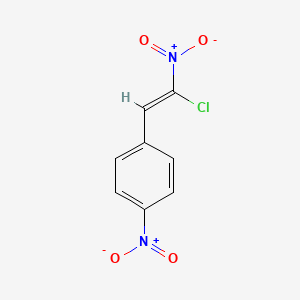
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
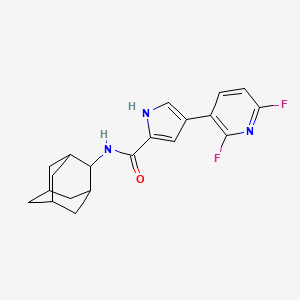
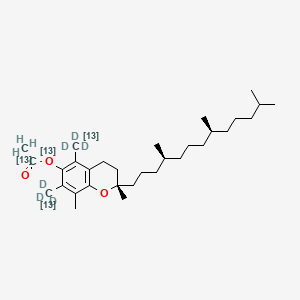
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

